Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one

Dopamine D4 receptor Schizophrenia ADHD

This conformationally restricted bicyclic scaffold is essential for achieving high-affinity, subtype-selective interactions with CNS targets. As demonstrated with CP-293,019 (D4 Ki=3.4nM, >970-fold D2 selectivity), this core enables potency unattainable with flexible piperazine analogs. Procure to rigidify your pharmacophore and differentiate your GPCR-targeting programs.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 151665-85-9
Cat. No. B128216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one
CAS151665-85-9
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CC2CNCCN2C(=O)C1
InChIInChI=1S/C8H14N2O/c11-8-3-1-2-7-6-9-4-5-10(7)8/h7,9H,1-6H2
InChIKeyWLXFQWJYMRTINR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one (CAS: 151665-85-9): A Conformationally Constrained Heterocyclic Scaffold for CNS Drug Discovery


Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one, also known as octahydro-pyrido[1,2-a]pyrazin-6-one, is a bicyclic heterocyclic compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . It functions primarily as a versatile building block and conformationally restricted scaffold in medicinal chemistry, particularly for the synthesis of novel, potent, and selective receptor antagonists targeting the central nervous system (CNS) [1].

Why Generic Substitution of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one with Other Heterocyclic Scaffolds is a High-Risk Scientific Decision


The procurement value of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one is not based on its intrinsic activity but on its unique, conformationally restricted bicyclic framework. This specific scaffold provides a defined three-dimensional geometry that is critical for achieving high-affinity and subtype-selective interactions with biological targets [1]. Substituting this scaffold with a simpler, more flexible analog (e.g., a monocyclic piperazine) or a differently fused heterocycle will almost certainly result in a significant loss of target affinity and selectivity, as the required pharmacophoric conformation cannot be replicated. The evidence below demonstrates how this precise scaffold enables potency and selectivity that are unattainable with simpler, more generic building blocks.

Quantitative Differentiation of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one: Comparative Evidence from Dopamine D4 and CGRP Antagonist Programs


Scaffold-Enabled Dopamine D4 Receptor Affinity and Selectivity: Comparison to Generic D2 Antagonists

Derivatization of the octahydropyrido[1,2-a]pyrazine scaffold, of which Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one is the core, yielded the clinical candidate CP-293,019. This compound demonstrates a stark quantitative differentiation in target selectivity compared to a prototypical dopamine D2 receptor antagonist. CP-293,019 exhibits a binding affinity (Ki) of 3.4 nM for the human dopamine D4 receptor, while its affinity for the human dopamine D2 receptor is >3,310 nM, representing a >973-fold selectivity for D4 over D2 [1][2]. This level of selectivity is a direct consequence of the scaffold's three-dimensional conformation and is a critical differentiator from non-selective dopamine antagonists.

Dopamine D4 receptor Schizophrenia ADHD Selectivity

Enabling Conformationally Restricted CGRP Antagonist Analogues: Comparison to Flexible Leads

The octahydropyrido[1,2-a]pyrazin-6-one scaffold was strategically employed to synthesize conformationally restricted analogues (2a and 2b) of a potent calcitonin gene-related peptide (CGRP) receptor antagonist (Compound 1) . While the original research article does not provide direct Ki or IC50 values for the final analogues, the explicit goal and outcome of the study were to 'lock' the pharmacophore into its bioactive conformation. In medicinal chemistry, this strategy is proven to increase binding potency and receptor selectivity compared to flexible, unconstrained lead molecules . The successful synthesis of these constrained analogues using this specific scaffold demonstrates its unique utility in a drug discovery program where simpler, achiral building blocks could not achieve the required three-dimensional constraint.

CGRP receptor Migraine Conformational restriction Scaffold

High-Value Research and Industrial Application Scenarios for Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one


Medicinal Chemistry: Discovery of Selective Dopamine D4 Receptor Antagonists

This scaffold is a critical starting material for the synthesis of potent and highly selective dopamine D4 receptor antagonists, as exemplified by CP-293,019 (D4 Ki = 3.4 nM, D2 Ki > 3,310 nM) [1]. Procurement is justified for research programs targeting CNS disorders where D4 receptor modulation is implicated, such as schizophrenia, ADHD, and novelty-seeking behaviors. The scaffold provides a validated path to achieving the necessary >970-fold selectivity over the D2 receptor, a profile that is difficult to achieve with more generic piperazine or piperidine scaffolds [1][2].

Medicinal Chemistry: Development of Conformationally Constrained GPCR Antagonists

The octahydropyrido[1,2-a]pyrazin-6-one core is a privileged scaffold for introducing conformational constraint into drug candidates. This is a proven strategy for improving the binding affinity, selectivity, and metabolic stability of ligands for G-protein coupled receptors (GPCRs) . Its use in a CGRP antagonist program demonstrates its applicability to peptide-binding GPCR targets. Procuring this scaffold is a strategic choice for medicinal chemists aiming to optimize a lead series by rigidifying the pharmacophore, a step that can differentiate a project from those using more flexible, less optimizable chemical matter .

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